1-Benzyl-4-bromopiperidine: A Technical Guide for Drug Development Professionals
1-Benzyl-4-bromopiperidine: A Technical Guide for Drug Development Professionals
CAS Number: 301665-60-1
This in-depth technical guide provides a comprehensive overview of 1-Benzyl-4-bromopiperidine, a key building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document covers its chemical properties, synthesis, and significant applications in the pharmaceutical industry, with a focus on its role in the development of therapeutics for neurological disorders.
Chemical Properties and Data
1-Benzyl-4-bromopiperidine is a halogenated heterocyclic compound.[1] Its chemical structure consists of a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a bromine atom. This combination of a tertiary amine and an alkyl bromide makes it a versatile intermediate for further chemical modifications.
A summary of its key chemical data is presented in the table below.
| Property | Value | Reference |
| CAS Number | 301665-60-1 | [1] |
| Molecular Formula | C₁₂H₁₆BrN | [1] |
| Molecular Weight | 254.17 g/mol | [1] |
| Purity | ≥95% | [1][2] |
| Appearance | Liquid | |
| IUPAC Name | 1-benzyl-4-bromopiperidine | [2] |
| SMILES | BrC(CC1)CCN1CC2=CC=CC=C2 | [2] |
Synthesis and Experimental Protocols
The primary synthetic route to 1-Benzyl-4-bromopiperidine involves the N-alkylation of 4-bromopiperidine with a benzyl halide. This is a common and straightforward method for preparing 1-benzylpiperidine derivatives.
General Experimental Protocol: N-Alkylation of 4-Bromopiperidine
This protocol is based on established methods for the synthesis of 1-benzylpiperidine derivatives.
Materials:
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4-Bromopiperidine hydrobromide
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Benzyl bromide (or benzyl chloride)
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Potassium carbonate (K₂CO₃) or other suitable inorganic base
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Standard laboratory glassware and magnetic stirrer
Procedure:
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To a solution of 4-bromopiperidine hydrobromide (1.0 eq) in acetonitrile, add a suitable inorganic base such as potassium carbonate (2.5 eq).
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Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
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Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Benzyl-4-bromopiperidine.
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If necessary, purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery
The N-benzylpiperidine (N-BP) structural motif is frequently utilized in drug discovery due to its structural flexibility and three-dimensional nature.[3] This motif is present in numerous approved drugs and clinical candidates.[3] The N-benzyl group can be crucial for interacting with target proteins and allows for the fine-tuning of a molecule's physicochemical properties.[3]
1-Benzyl-4-bromopiperidine serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric conditions.[4] The piperidine ring is a prominent scaffold in medicinal chemistry, forming the core of many approved drugs.
Synthesis of Acetylcholinesterase (AChE) Inhibitors
A significant application of 1-benzylpiperidine derivatives is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[5][6] Derivatives of 1-benzylpiperidine have shown potent inhibitory activity against AChE.[7] For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity.[7]
The synthesis of such inhibitors often involves the displacement of the bromine atom in 1-Benzyl-4-bromopiperidine with a suitable nucleophile to introduce further functionality.
Signaling Pathway Involvement
Compounds derived from the 1-benzylpiperidine scaffold have been shown to interact with key targets in the central nervous system. A primary example is the inhibition of acetylcholinesterase.
Acetylcholinesterase Inhibition
In the synaptic cleft, acetylcholine (ACh) is a neurotransmitter that is hydrolyzed by acetylcholinesterase (AChE), which terminates the nerve impulse.[8] In conditions like Alzheimer's disease, enhancing cholinergic neurotransmission is a key therapeutic strategy. AChE inhibitors block the action of AChE, leading to an increase in the concentration and duration of action of ACh in the synapse.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1-Benzyl-4-bromopiperidine 95.00% | CAS: 301665-60-1 | AChemBlock [achemblock.com]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
